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MRT 67307 dihydrochloride

Cat. No.: B1191916
M. Wt: 537.52
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Identification in Kinase Screening

MRT 67307 was initially identified through kinase screening programs aimed at discovering novel inhibitors. nih.gov These screenings are designed to test large libraries of chemical compounds against a panel of kinases to identify those that can modulate kinase activity. The 2,4-diaminopyrimidine (B92962) core, a structural feature present in MRT 67307, is a common motif found in many kinase inhibitors. nih.gov

The compound was characterized as a potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). axonmedchem.comchemscene.com Further studies revealed its inhibitory activity against other kinases, including Unc-51 like autophagy activating kinase 1 (ULK1), ULK2, salt-inducible kinases (SIKs), and microtubule affinity-regulating kinases (MARKs). medchemexpress.comrndsystems.comtocris.com This broad-spectrum activity profile positioned MRT 67307 as a multi-kinase inhibitor.

Rationale for Development as a Multi-Kinase Inhibitor in Cellular and Biochemical Studies

The development of MRT 67307 as a multi-kinase inhibitor was driven by the need for chemical tools to probe the intricate and often redundant signaling pathways governed by kinases. ncats.io Kinases are key regulators of numerous cellular functions, and their dysregulation is implicated in various diseases. ncats.io By simultaneously inhibiting multiple kinases involved in a particular pathway, researchers can achieve a more profound and comprehensive understanding of that pathway's function.

MRT 67307's ability to inhibit TBK1/IKKε, ULK1/2, and SIKs makes it particularly useful for studying the interplay between innate immunity, autophagy, and metabolic regulation. medchemexpress.comrndsystems.comncats.io For instance, its inhibition of TBK1 and IKKε can block the production of type I interferons, while its effect on ULK1 and ULK2 can arrest the process of autophagy. invivogen.commedchemexpress.com Furthermore, its inhibition of SIKs can modulate the production of anti-inflammatory cytokines like IL-10. rndsystems.comncats.io

Detailed Research Findings

Biochemical and cellular studies have extensively characterized the inhibitory profile and cellular effects of MRT 67307.

Inhibitory Activity:

In vitro kinase assays have determined the half-maximal inhibitory concentrations (IC₅₀) of MRT 67307 against a variety of kinases. These values provide a quantitative measure of the compound's potency.

Kinase TargetIC₅₀ (nM)
TBK119 chemscene.commedchemexpress.commedchemexpress.com
IKKε160 chemscene.commedchemexpress.commedchemexpress.com
ULK145 chemscene.commedchemexpress.commedchemexpress.com
ULK238 chemscene.commedchemexpress.commedchemexpress.com
SIK1250 rndsystems.comtocris.com
SIK267 rndsystems.comtocris.com
SIK3430 rndsystems.comtocris.com
MARK1-427-52 rndsystems.comtocris.com
NUAK1230 rndsystems.comtocris.com

It is noteworthy that MRT 67307 does not inhibit the canonical IKKs, IKKα or IKKβ, even at high concentrations. medchemexpress.comtocris.com

Cellular Effects:

In cellular assays, MRT 67307 has been shown to:

Prevent the phosphorylation of Interferon Regulatory Factor 3 (IRF3) in bone-marrow-derived macrophages (BMDMs). chemscene.commedchemexpress.commedchemexpress.com

Block the production of interferon-β (IFNβ) in macrophages. chemscene.commedchemexpress.commedchemexpress.com

Inhibit autophagy in mouse embryonic fibroblasts (MEFs) and other cell lines. chemscene.commedchemexpress.comnih.gov

Induce the secretion of the anti-inflammatory cytokine IL-10 and inhibit the secretion of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. rndsystems.comtocris.com

Enhance IL-1-induced activation of NF-κB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells. rndsystems.comtocris.com

These findings highlight the utility of MRT 67307 as a research probe to investigate the cellular functions of its target kinases and the signaling pathways they regulate.

Properties

Molecular Formula

C26H36N6O2.2HCl

Molecular Weight

537.52

Synonyms

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

Kinase Inhibition Profile of Mrt 67307 Dihydrochloride

Primary Kinase Targets and Potency (IC50 Values)

MRT 67307 dihydrochloride (B599025) exhibits a multi-targeted kinase inhibition profile, with varying degrees of potency against its primary targets. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, has been determined for each of these kinases through in vitro assays.

TANK-Binding Kinase 1 (TBK1) Inhibition Profile

MRT 67307 is a potent inhibitor of TBK1, a key kinase in the innate immune response. Research has consistently shown its strong activity against this target. The IC50 value for MRT 67307 against TBK1 has been reported to be 19 nM.

I-kappa-B Kinase Epsilon (IKKε) Inhibition Profile

In addition to TBK1, MRT 67307 also effectively inhibits IKKε, another non-canonical IKK kinase involved in antiviral signaling. The reported IC50 value for the inhibition of IKKε by MRT 67307 is 160 nM.

Unc-51 Like Kinase 1 (ULK1) Inhibition Profile

MRT 67307 has been identified as a potent inhibitor of ULK1, a serine/threonine kinase that plays a crucial role in the initiation of autophagy. The IC50 value for MRT 67307 against ULK1 is 45 nM.

Unc-51 Like Kinase 2 (ULK2) Inhibition Profile

Similar to its activity against ULK1, MRT 67307 also demonstrates potent inhibition of ULK2, a close homolog of ULK1 that is also involved in autophagy. The IC50 value for MRT 67307 against ULK2 has been determined to be 38 nM.

Potency of MRT 67307 Dihydrochloride Against Primary Kinase Targets

Kinase TargetIC50 Value (nM)
TANK-Binding Kinase 1 (TBK1)19
I-kappa-B Kinase Epsilon (IKKε)160
Unc-51 Like Kinase 1 (ULK1)45
Unc-51 Like Kinase 2 (ULK2)38

Inhibition of Salt-Inducible Kinases (SIKs)

Beyond its primary targets in the TBK1/IKKε and ULK pathways, MRT 67307 has also been shown to inhibit members of the Salt-Inducible Kinase (SIK) family. These kinases are involved in regulating various physiological processes, including inflammation and metabolism.

SIK1 Inhibition Characteristics

MRT 67307 is an inhibitor of SIK1, with a reported IC50 value of 250 nM. This indicates that while it does inhibit SIK1, its potency is less pronounced compared to its primary targets like TBK1, ULK1, and ULK2. The compound also inhibits other SIK isoforms, with IC50 values of 67 nM for SIK2 and 430 nM for SIK3.

Potency of this compound Against Salt-Inducible Kinases

Kinase TargetIC50 Value (nM)
Salt-Inducible Kinase 1 (SIK1)250
Salt-Inducible Kinase 2 (SIK2)67
Salt-Inducible Kinase 3 (SIK3)430

SIK2 Inhibition Characteristics

MRT67307 dihydrochloride demonstrates notable inhibitory activity against Salt-Inducible Kinase 2 (SIK2). Research has determined its half-maximal inhibitory concentration (IC50) for SIK2 to be 67 nM. rndsystems.comsigmaaldrich.com

KinaseIC50 (nM)
SIK267

SIK3 Inhibition Characteristics

The compound also acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3). The IC50 value for the inhibition of SIK3 by MRT67307 dihydrochloride has been measured at 430 nM. rndsystems.com

KinaseIC50 (nM)
SIK3430

Inhibition of Microtubule Affinity-Regulating Kinases (MARKs)

MRT67307 dihydrochloride is a potent inhibitor of all four isoforms of the Microtubule Affinity-Regulating Kinase (MARK) family. rndsystems.comsigmaaldrich.com The IC50 values for these kinases fall within a narrow range, indicating broad activity against this kinase group. rndsystems.comsigmaaldrich.com

MARK1 Inhibition

The compound inhibits MARK1 with an IC50 value of 27 nM. rndsystems.comsigmaaldrich.com

MARK2 Inhibition

For MARK2, the inhibitory activity of MRT67307 dihydrochloride is characterized by an IC50 value of 52 nM. rndsystems.comsigmaaldrich.com

MARK3 Inhibition

The IC50 value for the inhibition of MARK3 by this compound is 36 nM. sigmaaldrich.com

MARK4 Inhibition

MRT67307 dihydrochloride inhibits MARK4 with an IC50 of 41 nM. sigmaaldrich.com

KinaseIC50 (nM)
MARK127 rndsystems.comsigmaaldrich.com
MARK252 rndsystems.comsigmaaldrich.com
MARK336 sigmaaldrich.com
MARK441 sigmaaldrich.com

Inhibition of NUAK1

This compound has been identified as an inhibitor of NUAK1 (NUAK family SNF1-like kinase 1). Research indicates that the compound demonstrates significant potency against this kinase, with a reported half-maximal inhibitory concentration (IC50) of 230 nM. selleckchem.comaxonmedchem.com This places NUAK1 among the kinases that are sensitive to this inhibitor.

KinaseIC50 (nM)
NUAK1230 selleckchem.comaxonmedchem.com

Selectivity Profile Against Non-Canonical IKKs (IKKα, IKKβ)

A key characteristic of MRT 67307's inhibition profile is its high selectivity for non-canonical IκB kinase (IKK) family members over the canonical ones. Unlike its parent compound BX795, MRT 67307 exhibits a pronounced specificity. nih.gov Extensive in vitro kinase assays have demonstrated that MRT 67307 has no significant inhibitory effect on the canonical kinases IKKα and IKKβ, even at concentrations as high as 10 μM. invivogen.commedchemexpress.comselleckchem.comnih.gov This lack of activity against IKKα and IKKβ is a critical feature, distinguishing it from other less selective inhibitors and highlighting its utility in specifically targeting pathways involving non-canonical IKKs like TBK1 and IKKε. selleckchem.comnih.gov

KinaseIC50 (µM)Notes
IKKα>10 invivogen.commedchemexpress.comselleckchem.comnih.govNo significant inhibition observed.
IKKβ>10 invivogen.commedchemexpress.comselleckchem.comnih.govNo significant inhibition observed.

Off-Target Kinase Activity Profiling and Specificity Assessments

MRT 67307 is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IKKε, with IC50 values of 19 nM and 160 nM, respectively. axonmedchem.cominvivogen.commedchemexpress.commedchemexpress.com Beyond these primary targets, screening against larger kinase panels has revealed its activity against several other kinases. It is a highly potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 45 nM and 38 nM, respectively. selleckchem.cominvivogen.commedchemexpress.comselleckchem.com

The compound also demonstrates inhibitory action against the salt-inducible kinase (SIK) family, with IC50 values of 250 nM for SIK1, 67 nM for SIK2, and 430 nM for SIK3. selleckchem.com Furthermore, it inhibits the MARK family of kinases (MARK1-4) with IC50 values in the range of 27-52 nM. selleckchem.comaxonmedchem.com A screen against a panel of 108 kinases also showed that MRT 67307 could inhibit Aurora B, JAK2, and MLK1/3 by more than 90% at a concentration of 1 µM. nih.gov

Kinase FamilyKinaseIC50 (nM)
Non-Canonical IKKsTBK119 selleckchem.comaxonmedchem.cominvivogen.commedchemexpress.commedchemexpress.com
IKKε160 selleckchem.comaxonmedchem.cominvivogen.commedchemexpress.commedchemexpress.com
ULKsULK145 selleckchem.cominvivogen.commedchemexpress.comselleckchem.com
ULK238 selleckchem.cominvivogen.commedchemexpress.comselleckchem.com
SIKsSIK1250 selleckchem.com
SIK267 selleckchem.comnih.gov
SIK3430 selleckchem.com
AMPK-relatedMARK1-427-52 selleckchem.comaxonmedchem.com

In addition to its well-documented effects on the kinome, MRT 67307 has also been identified as a novel inhibitor of Butyrylcholinesterase (BChE). nih.gov A high-throughput screening study designed to identify new BChE inhibitors from large chemical libraries classified MRT 67307 as a BChE inhibitory compound. nih.gov This finding suggests a potential off-target activity outside of the kinase family, extending its biochemical interaction profile to include cholinesterase enzymes.

Molecular Mechanisms of Action and Downstream Signaling Modulation

Regulation of Type I Interferon (IFN) Production

MRT 67307 dihydrochloride (B599025) has been identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) medchemexpress.comselleckchem.commedchemexpress.comselleckchem.com. These two kinases are crucial for the production of Type I interferons (IFNs), a family of cytokines that play a central role in the antiviral response nih.gov. The inhibitory action of MRT 67307 on TBK1 and IKKε disrupts the downstream signaling cascade that leads to the expression of Type I IFNs nih.govinvivogen.com.

Inhibitory Concentrations (IC50) of MRT 67307 on Key Kinases
KinaseIC50 (nM)Reference
TBK119 medchemexpress.commedchemexpress.comselleckchem.com
IKKε160 medchemexpress.commedchemexpress.comselleckchem.com
ULK145 medchemexpress.commedchemexpress.comselleckchem.commedchemexpress.com
ULK238 medchemexpress.commedchemexpress.comselleckchem.commedchemexpress.com
SIK1250 rndsystems.comtocris.com
SIK267 rndsystems.comtocris.com
SIK3430 rndsystems.comtocris.com
MARK1-427-52 rndsystems.comtocris.com
NUAK1230 rndsystems.comtocris.com

Inhibition of Interferon Regulatory Factor 3 (IRF3) Phosphorylation

A critical step in the TBK1/IKKε signaling pathway is the phosphorylation of Interferon Regulatory Factor 3 (IRF3) invivogen.comapexbt.com. This post-translational modification is essential for IRF3's dimerization and translocation to the nucleus, where it acts as a transcription factor to induce the expression of Type I IFN genes, such as IFN-β. Research has demonstrated that MRT 67307 effectively prevents the phosphorylation of IRF3 medchemexpress.comselleckchem.commedchemexpress.cominvivogen.comapexbt.com. For instance, in bone-marrow-derived macrophages (BMDMs), treatment with MRT 67307 at a concentration of 2 μM was shown to prevent IRF3 phosphorylation medchemexpress.commedchemexpress.com. This inhibition of IRF3 activation is a direct consequence of blocking the kinase activity of TBK1 and IKKε nih.gov.

Suppression of Interferon-Stimulated Gene (ISG) Expression

The production of Type I IFNs triggers a signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state in the cell researchgate.net. By inhibiting the initial production of Type I IFNs through the blockade of IRF3 phosphorylation, MRT 67307 consequently suppresses the expression of these downstream ISGs nih.govinvivogen.com. This has been observed in studies where treatment with MRT 67307 led to a significant decrease in the expression of ISGs in human primary bronchial epithelial cells nih.gov.

Modulation of IFN-β Production in Macrophages

Macrophages are key immune cells that produce significant amounts of Type I IFNs in response to pathogen-associated molecular patterns. Studies have shown that MRT 67307 can prevent the production of IFN-β in macrophages in a dose-dependent manner, with effective concentrations ranging from 1 nM to 10 μM medchemexpress.commedchemexpress.com. This effect is directly linked to the inhibition of the TBK1/IKKε-IRF3 signaling axis within these cells apexbt.com. It's noteworthy that B cells stimulated with Mycobacterium tuberculosis also produce Type I IFN, which in turn modulates macrophage polarization towards an anti-inflammatory phenotype nih.govnih.gov. While not directly examining MRT 67307, this highlights the intricate interplay of IFN signaling between different immune cell types.

Impact on Autophagy Flux and Autophagosome Dynamics

Inhibition of ULK1/ULK2 Kinase Activity in Autophagy Initiation

The initiation of autophagy is controlled by a protein complex that includes Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 medchemexpress.com. MRT 67307 has been shown to be a potent inhibitor of both ULK1 and ULK2, with IC50 values of 45 nM and 38 nM, respectively medchemexpress.commedchemexpress.comselleckchem.commedchemexpress.com. The inhibition of ULK1/ULK2 kinase activity by MRT 67307 blocks the initial steps of autophagosome formation nih.govdundee.ac.uk. This was demonstrated in mouse embryonic fibroblasts (MEFs), where 10 μM of MRT 67307 was sufficient to block autophagy and reduce the phosphorylation of ATG13, a downstream target of ULK1 medchemexpress.commedchemexpress.comnih.gov.

Effects on ATG13 Phosphorylation

MRT 67307 is a potent inhibitor of ULK1 and ULK2, two key kinases that initiate the process of autophagy. nih.govmdpi.com The compound's inhibitory action directly impacts the phosphorylation of ATG13, a critical component of the ULK1 initiation complex. nih.govresearchgate.net In cellular assays, treatment with MRT 67307 has been shown to significantly reduce the phosphorylation of ATG13 at serine 318, a marker of ULK1 activity. nih.gov For instance, in mouse embryonic fibroblasts (MEFs), a concentration of 10 μM MRT 67307 was sufficient to decrease phospho-ATG13 to control levels. nih.govresearchgate.net This inhibition of ATG13 phosphorylation is a direct consequence of ULK1 inhibition and serves as a key indicator of the compound's ability to block the initiation of autophagy. nih.gov

The ULK1 complex, which also includes FIP200 and ATG101, is a central regulator of autophagy. mdpi.com Under normal conditions, the kinase mTOR keeps the ULK1 complex in an inactive state through phosphorylation. mdpi.com During cellular stress, such as amino acid starvation, mTOR dissociates from the complex, leading to ULK1 activation and subsequent phosphorylation of its components, including ATG13. mdpi.com By inhibiting ULK1, MRT 67307 effectively prevents this crucial phosphorylation step, thereby halting the downstream events of autophagy. nih.gov

Interplay with NF-κB Signaling Pathways

The interaction of MRT 67307 with the NF-κB signaling pathway is multifaceted and context-dependent. While primarily known as an inhibitor of the non-canonical IKK-related kinases TBK1 and IKKε, its effects on the classical NF-κB pathway are not inhibitory and can even be stimulatory under certain conditions. invivogen.comsigmaaldrich.com

Absence of Direct Inhibition on Canonical IKKα/IKKβ

Crucially, MRT 67307 demonstrates a high degree of selectivity for TBK1 and IKKε over the canonical IKKs, IKKα and IKKβ. invivogen.comsigmaaldrich.com In vitro kinase assays have shown that MRT 67307 does not inhibit IKKα or IKKβ, even at concentrations as high as 10 μM. medchemexpress.comselleckchem.com This selectivity is a key feature that distinguishes it from other kinase inhibitors and is critical to understanding its specific effects on NF-κB signaling. The lack of direct inhibition on the canonical IKK complex means that MRT 67307 does not block the primary pathway leading to the activation of NF-κB in response to stimuli like TNF-α. invivogen.comnih.gov

Enhancement of IL-1-Stimulated NF-κB-Dependent Gene Transcription in Mouse Embryonic Fibroblasts (MEFs)

In contrast to its inhibitory effects on the TBK1/IKKε axis, MRT 67307 has been observed to enhance NF-κB-dependent gene transcription in certain contexts. Specifically, in mouse embryonic fibroblasts (MEFs), treatment with MRT 67307 can augment the transcription of NF-κB target genes when stimulated with interleukin-1 (IL-1). sigmaaldrich.com This suggests a complex cross-talk mechanism where the inhibition of TBK1/IKKε can, under specific circumstances, lead to an upregulation of the canonical NF-κB pathway. The precise molecular basis for this enhancement is still under investigation but highlights the intricate regulatory networks governing inflammatory responses.

Effects on p105 and RelA Phosphorylation in Macrophages

In macrophages, the impact of MRT 67307 on NF-κB signaling involves the differential phosphorylation of key subunits. The NF-κB family of transcription factors includes several subunits, with RelA (also known as p65) and p105 (which is processed to p50) being central players. nih.govfrontiersin.org Studies have indicated that while MRT 67307 does not suppress the activation of the canonical pathway, it can influence the phosphorylation status of these subunits. For instance, in response to certain stimuli, the phosphorylation of p105 may be altered in the presence of the compound. nih.gov This can shift the balance of NF-κB dimers, potentially favoring the formation of p50 homodimers or heterodimers with other subunits, which in turn can modulate the transcriptional output of NF-κB target genes. nih.gov

Modulation of Cytokine Production in Immune Cells

A significant consequence of MRT 67307's interaction with cellular signaling pathways is its ability to modulate the production of cytokines in immune cells. sigmaaldrich.commdpi.com This modulation is characterized by a notable shift from pro-inflammatory to anti-inflammatory cytokine profiles.

Induction of Anti-Inflammatory Cytokines (e.g., IL-10, IL-1ra)

Research has demonstrated that MRT 67307 can promote the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Interleukin-1 receptor antagonist (IL-1ra), in immune cells like macrophages. sigmaaldrich.com This effect is particularly evident when these cells are stimulated with Toll-like receptor (TLR) agonists. The induction of IL-10 is a key aspect of this anti-inflammatory activity, as IL-10 is a potent suppressor of pro-inflammatory cytokine synthesis. nih.gov The ability of MRT 67307 to enhance the production of IL-10 and IL-1ra while concurrently suppressing pro-inflammatory cytokines suggests a potential therapeutic application in inflammatory conditions. sigmaaldrich.com

Impact on Specific Protein Phosphorylation Events

MRT67307 dihydrochloride exerts significant influence over cellular signaling by intervening in specific protein phosphorylation events. Its activity as a kinase inhibitor leads to the modulation of several key downstream pathways involved in inflammation and cell survival.

Research has demonstrated that MRT67307 can effectively abrogate the phosphorylation of the tumor suppressor Cylindromatosis (CYLD) that is induced by TBK1 and IKKε. In experimental models using 293T cells, a 5 μM concentration of MRT67307 was sufficient to achieve this effect after 4 hours of treatment medchemexpress.commedchemexpress.com. CYLD is a deubiquitinating enzyme that negatively regulates pathways such as NF-κB. Its phosphorylation by kinases like TBK1/IKKε is a critical step that can inhibit its function. By preventing this phosphorylation, MRT67307 interferes with a key control point in inflammatory signaling. However, some studies suggest that the inhibitory effect of MRT67307 on T-cell receptor (TCR)-induced CYLD phosphorylation might occur independently of its action on IKKε and TBK1, indicating the possibility of off-target effects or the involvement of other kinases at higher concentrations of the inhibitor.

MRT67307 has been identified as an efficient inhibitor of the degradation of the protein kinase AKT, also known as Protein Kinase B. In wild-type CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies, a gradual degradation of AKT was observed. Pre-treatment with MRT67307 effectively prevented this degradation medchemexpress.com. AKT is a central kinase in signaling pathways that promote cell survival, proliferation, and growth. Its degradation is a mechanism for downregulating these signals. The inhibition of AKT degradation by MRT67307 suggests a role for its primary targets, TBK1/IKKε, in mediating this process.

The compound plays a critical role in both the expression and activation of Pellino 1, an E3 ubiquitin ligase involved in innate immune signaling. The induction of Pellino 1 expression in response to TLR3 and TLR4 agonists like LPS or poly(I:C) is dependent on the kinase activity of TBK1/IKKε. Studies in bone-marrow-derived macrophages (BMDMs) have shown that MRT67307 completely blocks this induction. Furthermore, TBK1 and IKKε directly phosphorylate Pellino 1, which leads to a decrease in its electrophoretic mobility and activates its E3 ligase function. Pre-incubation of Pellino 1 with MRT67307 before the addition of TBK1 or IKKε completely prevents this mobility shift, demonstrating that the compound directly blocks the phosphorylation and subsequent activation of Pellino 1 by these kinases.

Table 2: Summary of MRT67307 Impact on Protein Phosphorylation and Function

Protein Target Kinases Involved Effect of MRT67307 Downstream Consequence
CYLD TBK1/IKKε Abrogates phosphorylation Potential modulation of NF-κB pathway
AKT TBK1 Inhibits degradation Stabilization of a key survival kinase

Cellular and Biological Processes Affected by Mrt 67307 Dihydrochloride

Innate Immunity Regulation

MRT 67307 dihydrochloride (B599025) plays a crucial role in the regulation of the innate immune system, the body's first line of defense against pathogens. Its primary mechanism in this regard involves the inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key enzymes in the signaling pathways that lead to the production of type I interferons and other inflammatory mediators.

The compound significantly modulates the body's anti-viral responses. By inhibiting TBK1 and IKKε, MRT 67307 prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3). This phosphorylation is a critical step in the activation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons like IFN-β. Consequently, MRT 67307 can prevent the production of IFNβ in macrophages, a key cytokine in the anti-viral response. While type I interferons are essential for combating viral infections, their sustained production can lead to damaging hyper-inflammation, as seen in severe respiratory viral infections. Studies have shown that pharmacological inhibition of TBK1/IKKε by compounds like MRT 67307 can attenuate cellular and molecular lung inflammation in the context of viral challenges without necessarily impacting the viral load.

MRT 67307 dihydrochloride also exerts significant control over inflammatory processes. Members of the IKK family are central to innate immunity, inducing gene transcription programs for pro-inflammatory cytokines. Research using MRT 67307 has helped to demonstrate the intricate cross-talk within the IKK family that regulates these responses. In bacterial lipopolysaccharide (LPS)-stimulated macrophages, MRT 67307 has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously inducing the secretion of the anti-inflammatory cytokine IL-10. This dual action highlights its potential to rebalance (B12800153) the inflammatory response. However, it has also been observed to enhance IL-1-induced activation of NF-κB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells, indicating that its effects can be context-dependent.

Kinase Target IC50 Value Effect on Innate Immunity
TBK119 nMInhibition of IRF3 phosphorylation, leading to reduced type I interferon production.
IKKε160 nMInhibition of IRF3 phosphorylation, contributing to the suppression of anti-viral responses.
SIK1250 nMContributes to the regulation of inflammatory cytokine production in macrophages.
SIK267 nMPlays a role in the switch between pro-inflammatory and anti-inflammatory macrophage phenotypes.
SIK3430 nMInvolved in the control of inflammatory responses.

Autophagy Homeostasis

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. This compound has been identified as a potent inhibitor of this pathway.

The primary mechanism by which MRT 67307 inhibits autophagy is through its potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. These kinases are essential for the initiation of autophagy. By inhibiting ULK1 and ULK2, MRT 67307 effectively blocks the autophagic flux, which is the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo. In cellular studies, treatment with MRT 67307 has been shown to prevent the increase in LC3-II levels that would typically be observed with agents that block later stages of autophagy, confirming its role in inhibiting the initial steps of the process.

The inhibition of autophagy by MRT 67307 has significant implications for cellular degradation pathways. Autophagy is a critical quality control mechanism, and its inhibition can lead to the accumulation of damaged cellular components. This can have profound effects on cell survival and function. The ubiquitin-proteasome system is another major pathway for protein degradation, and there is often cross-talk between these two systems. By blocking the autophagic pathway, MRT 67307 forces the cell to rely on other degradation mechanisms, which may not be sufficient to handle certain types of cellular stress or aggregated proteins. This can be particularly relevant in disease states where autophagic function is already compromised.

Kinase Target IC50 Value Effect on Autophagy
ULK145 nMInhibition of the initial stages of autophagy, leading to a blockage of autophagic flux.
ULK238 nMComplements the inhibition of ULK1 to potently block the autophagy process.

Macrophage Polarization and Function

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, a process known as polarization. This compound has been shown to influence this process, thereby affecting macrophage function.

The compound's inhibitory effect on Salt-Inducible Kinases (SIKs) is central to its impact on macrophage polarization. By inhibiting SIKs, MRT 67307 can modulate the activity of transcription factors that control the expression of genes associated with different macrophage phenotypes. Specifically, in LPS-stimulated macrophages, MRT 67307 promotes a shift away from a pro-inflammatory (M1-like) phenotype by inhibiting the production of TNF-α and IL-6 and increasing the production of the anti-inflammatory cytokine IL-10. This suggests a role in promoting a more regulatory or anti-inflammatory (M2-like) macrophage phenotype. The ability to modulate macrophage polarization has significant implications for various inflammatory diseases and cancer, where the balance between M1 and M2 macrophages can influence disease progression.

Effects on Regulatory Macrophage Markers

Research indicates that this compound plays a crucial role in directing the functional phenotype of macrophages, immune cells central to tissue homeostasis and inflammation. The compound influences the balance between pro-inflammatory (classically activated) and anti-inflammatory (regulatory) macrophage states. rndsystems.com This modulation is largely attributed to its inhibition of the SIK family of kinases. rndsystems.com

The phosphorylation of the coactivator CRTC3 by SIKs is a critical control point in the conversion between classically activated and regulatory macrophages. rndsystems.comtocris.com By inhibiting SIKs, MRT 67307 promotes a shift towards a regulatory macrophage phenotype. nih.gov This is characterized by the enhanced secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). rndsystems.comtocris.comnih.gov Furthermore, studies have shown that MRT 67307 up-regulates the expression of specific regulatory macrophage markers, including LIGHT, SPHK1, and Arginase 1 (Arg1). nih.gov Regulatory macrophages are known for their immunosuppressive properties and secrete cytokines like IL-10 and transforming growth factor beta (TGF-β). researchgate.net

Response to Bacterial Lipopolysaccharide (LPS) Stimulation

Bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, typically inducing a strong pro-inflammatory response. nih.govnih.gov this compound significantly alters the macrophage response to LPS stimulation. rndsystems.comtocris.com

In LPS-stimulated macrophages, MRT 67307 has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). rndsystems.comtocris.comnih.gov Concurrently, it enhances the secretion of the anti-inflammatory cytokine IL-10. rndsystems.comnih.gov This dual action effectively dampens the inflammatory cascade initiated by LPS.

The mechanism for this modulation involves the inhibition of TANK-binding kinase 1 (TBK1) and IKKε. medchemexpress.com These kinases are crucial for signaling pathways that lead to the production of type I interferons. invivogen.com MRT 67307 prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key step in this pathway, and consequently blocks the production of Interferon-beta (IFNβ) in macrophages. medchemexpress.cominvivogen.commedchemexpress.com

Table 2: Cytokine Modulation by MRT 67307 in LPS-Stimulated Macrophages

Cytokine Effect Function
TNF-α Inhibited Pro-inflammatory
IL-6 Inhibited Pro-inflammatory
IL-10 Induced / Enhanced Anti-inflammatory
IFNβ Inhibited Pro-inflammatory / Antiviral

This table summarizes the observed effects of MRT 67307 on cytokine production in macrophages following stimulation with bacterial lipopolysaccharide (LPS). rndsystems.comtocris.commedchemexpress.comnih.gov

Cellular Proliferation and Growth Regulation

The direct effects of MRT 67307 on cellular proliferation are not extensively characterized, but its known targets are deeply involved in pathways that regulate cell growth and survival. The compound efficiently inhibits the degradation of AKT, a central kinase in a major signaling pathway that promotes cell survival and proliferation. medchemexpress.commedchemexpress.com

Additionally, MRT 67307 is a potent inhibitor of ULK1 and ULK2, kinases that are essential for initiating autophagy. tocris.commedchemexpress.com Autophagy is a catabolic process that is intricately linked with cellular growth control, often acting in opposition to signals from the mTOR (mechanistic Target of Rapamycin) pathway, a master regulator of cell growth. bio-techne.comfrontiersin.org By blocking ULK1/2-dependent autophagy, MRT 67307 can interfere with the cell's ability to manage nutrient levels and recycle components, thereby indirectly influencing cellular growth and proliferation decisions. tocris.com

Cellular Response to Stress

Cells activate a number of pathways to respond to various forms of stress, such as nutrient deprivation, oxidative stress, and proteotoxic stress. nih.govbiorxiv.org A primary mechanism for managing cellular stress is autophagy, which allows for the degradation and recycling of damaged organelles and proteins. rndsystems.com MRT 67307 is a potent inhibitor of this process. rndsystems.comtocris.com

By inhibiting the kinases ULK1 and ULK2, MRT 67307 blocks the initiation of the autophagy cascade. medchemexpress.cominvivogen.com Research has demonstrated that treatment with MRT 67307 is sufficient to reduce the phosphorylation of ATG13, a key component of the ULK1 complex, and to block the autophagic process in cells like mouse embryonic fibroblasts (MEFs). medchemexpress.com

Interestingly, the compound's impact on stress signaling is specific. While it blocks the autophagy pathway, it does not suppress the activation of other major stress-activated protein kinase (MAPK) pathways, such as those involving JNK and p38 MAPK, in response to stimuli. medchemexpress.commedchemexpress.com

Potential Involvement in Cholinergic System Modulation

While direct studies linking MRT 67307 to the cholinergic system are not available, its primary targets, the salt-inducible kinases (SIKs), have been implicated in processes relevant to cholinergic function and neuro-inflammation. cabidigitallibrary.org The cholinergic system, which uses the neurotransmitter acetylcholine, plays a significant role in cognitive functions like memory and is implicated in neurodegenerative diseases. cabidigitallibrary.orgyoutube.com

Research has proposed a relationship where the cholinergic system may influence SIK1 and SIK3 activity in the context of neurodegenerative conditions like Alzheimer's disease. cabidigitallibrary.org SIKs are expressed in the brain and are involved in regulating neurophysiology. harvard.edunih.gov Given that MRT 67307 is a potent inhibitor of SIK1, SIK2, and SIK3, it has the potential to intersect with signaling pathways modulated by the cholinergic system. rndsystems.com By exerting anti-inflammatory effects on macrophages and microglia (the resident immune cells of the brain), MRT 67307 could potentially modulate the neuro-inflammatory environment that contributes to cholinergic dysfunction in various neurological disorders. However, this remains an area for future investigation.

Methodological Approaches in Research Utilizing Mrt 67307 Dihydrochloride

In Vitro Kinase Assays

In vitro kinase assays have been fundamental in characterizing the inhibitory profile of MRT 67307 dihydrochloride (B599025) against a range of protein kinases. These assays are crucial for determining the compound's potency and selectivity.

MRT 67307 dihydrochloride has been identified as an ATP-competitive inhibitor for several kinases. This is determined through in vitro kinase assays where the concentration of ATP is a critical experimental parameter. For instance, the inhibitory activity of MRT67307 against IKKε and TBK1 was assayed at an ATP concentration of 0.1 mM. medchemexpress.com Such assays typically measure the ability of the compound to compete with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of a substrate. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50).

The selectivity of this compound has been established through its profiling against panels of specific kinases. These studies have revealed its potent inhibitory activity against several key kinases. Notably, it is a potent inhibitor of Salt Inducible Kinase (SIK), with IC50 values of 250 nM, 67 nM, and 430 nM for SIK1, SIK2, and SIK3, respectively. rndsystems.com Furthermore, it demonstrates significant inhibition of ULK1 and ULK2, with IC50 values of 45 nM and 38 nM, respectively. medchemexpress.comrndsystems.com The compound also effectively inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively. medchemexpress.comrndsystems.com Additionally, its activity against MARK1-4 (IC50 values of 27-52 nM) and NUAK1 (IC50 of 230 nM) has been documented. rndsystems.com Importantly, these profiling studies have also shown that this compound does not inhibit IKKα or IKKβ, highlighting its specificity. rndsystems.com

Kinase TargetIC50 (nM)
TBK119
ULK238
ULK145
SIK267
IKKε160
NUAK1230
SIK1250
SIK3430
MARK1-427-52

Cell-Based Assays

Cell-based assays are critical for understanding the functional consequences of this compound's kinase inhibition in a cellular context. These assays have provided insights into its effects on various signaling pathways.

Immunoblotting is a key technique used to assess the effect of MRT 67307 on the phosphorylation status of downstream target proteins. Research has shown that MRT67307 prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the innate immune response. medchemexpress.cominvivogen.com In bone-marrow-derived macrophages (BMDMs), a 2 µM concentration of MRT67307 was sufficient to prevent IRF3 phosphorylation. medchemexpress.com Similarly, studies have demonstrated that MRT67307 can reduce the levels of phosphorylated ATG13 (p-ATG13), a key component in the initiation of autophagy. medchemexpress.com A concentration of 10 µM MRT67307 was found to be sufficient to reduce phospho-ATG13 to control levels. medchemexpress.com Furthermore, MRT67307 has been shown to abrogate the phosphorylation of CYLD induced by TBK1/IKKε in 293T cells at a concentration of 5 µM. medchemexpress.com

The impact of MRT 67307 on autophagy is investigated by measuring autophagic flux. A common method involves monitoring the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels is indicative of autophagosome formation. nih.gov Another technique is the visualization of LC3 puncta formation within cells, where the recruitment of LC3 to autophagosome membranes appears as fluorescent dots. nih.gov MRT67307 has been shown to block autophagy in mouse embryonic fibroblasts (MEFs). medchemexpress.com

Reporter gene assays are utilized to quantify the activity of specific transcription factors and signaling pathways. ibiantech.com In the context of MRT 67307 research, these assays are used to measure the activity of the NF-κB and IRF pathways. For instance, cell lines can be engineered to express a reporter gene, such as Lucia luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter containing response elements for a specific transcription factor. invivogen.cominvivogen.com The amount of reporter protein produced is proportional to the activity of the transcription factor. Studies using such systems have shown that MRT67307 enhances IL-1-induced activation of NF-κB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells. rndsystems.com Conversely, it potently inhibits IRF signaling in a dose-dependent manner. invivogen.com In THP1-Dual™ cells, which express an IRF-inducible Lucia luciferase, MRT67307 was shown to inhibit the activation of IRF. invivogen.com

Cytokine Secretion Analysis (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the secretion of cytokines from cells treated with MRT-67307 dihydrochloride. This technique allows for the measurement of specific cytokines in a given sample, providing insights into the immunomodulatory effects of the compound.

In studies involving bacterial lipopolysaccharide (LPS)-stimulated macrophages, MRT-67307 dihydrochloride has demonstrated a distinct pattern of cytokine modulation. The compound has been shown to induce the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nus.edu.sgrndsystems.comselleckchem.com Conversely, it inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in these cells. nus.edu.sgrndsystems.com This selective modulation of cytokine profiles highlights the compound's potential in regulating inflammatory responses.

Cell Viability and Proliferation Assays (Mechanistic Context)

Cell viability and proliferation assays are crucial in understanding the mechanistic context of MRT-67307 dihydrochloride's cellular effects. These assays determine the number of healthy, metabolically active cells in a population following treatment with the compound. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

In the context of hepatocellular carcinoma (HCC) cells, treatment with MRT-67307 has been shown to inhibit cell survival in a dose-dependent manner, as determined by MTT assays. nih.gov This anti-proliferative effect is linked to the compound's ability to down-regulate drug resistance factors associated with the NF-κB and Notch signaling pathways. nih.gov Such studies are pivotal in elucidating the pathways through which MRT-67307 exerts its effects on cell fate.

Genetic Modulators in Cellular Studies

Use of Drug-Resistant Kinase Mutants (e.g., ULK1 M92T) for Specificity Confirmation

To confirm that the biological effects of MRT-67307 dihydrochloride are due to the inhibition of a specific target kinase, researchers employ genetic modulators such as drug-resistant kinase mutants. A key example is the use of a mutant of the Unc-51 Like Autophagy Activating Kinase 1 (ULK1), where the methionine at position 92 is replaced by threonine (M92T).

This M92T mutation in the ATP-binding pocket of ULK1 confers resistance to MRT-67307. Studies have demonstrated that while the wild-type ULK1 is sensitive to inhibition by the compound, the ULK1 M92T mutant retains its kinase activity even in the presence of MRT-67307. The generation of this drug-resistant mutant has been instrumental in proving that the autophagy-inhibiting capacity of MRT-67307 is specifically mediated through its inhibition of ULK1.

Quantitative High-Throughput Screening (qHTS) Applications

Quantitative High-Throughput Screening (qHTS) is a powerful methodology for identifying and characterizing the biological activities of a large number of chemical compounds in a single experiment. This approach generates concentration-response curves for each compound, providing detailed pharmacological information.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental application of qHTS in the study of kinase inhibitors like MRT-67307 dihydrochloride. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, typically a protein kinase. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

MRT-67307 dihydrochloride has been profiled against a panel of kinases, revealing its inhibitory activity across multiple targets. The IC₅₀ values for MRT-67307 against various kinases are summarized in the table below.

Kinase TargetIC₅₀ (nM)
TBK119
IKKε160
ULK145
ULK238
SIK1250
SIK267
SIK3430
MARK1-427-52
NUAK1230

This table presents a compilation of IC₅₀ values from multiple sources. nus.edu.sgrndsystems.comselleckchem.commedchemexpress.com

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of MRT-67307, molecular docking analysis has been utilized to understand its binding mode within the ATP-binding pocket of its target kinases, such as TANK-binding kinase 1 (TBK1). researchgate.net

These computational models provide valuable insights into the specific amino acid residues that interact with the inhibitor, explaining the basis of its potency and selectivity. The analysis of the binding mode of MRT-67307 helps in the rational design and optimization of more potent and specific kinase inhibitors. researchgate.net

In Vivo Mechanistic Studies in Non-Human Models (e.g., mice)

The utility of this compound as a research tool has been demonstrated in several in vivo studies utilizing non-human models, particularly mice. These studies have been instrumental in elucidating the compound's effects on specific kinase pathways and its potential therapeutic implications in various disease contexts.

Investigation of Compound Effects on Kinase Activity and Pathway Modulation in Tissues

In vivo research in murine models has provided critical insights into how this compound modulates intracellular signaling pathways in a tissue-specific manner. A significant focus of this research has been on the compound's ability to inhibit TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the innate immune response.

In a murine model of SARS-CoV-2 infection, administration of MRT 67307 was shown to suppress TBK1/IKKε signaling within the lung tissue. This inhibition was critical in attenuating the hyper-inflammatory response often associated with severe respiratory viral infections nih.gov. The compound works by blocking the kinase activity of TBK1 and IKKε, which in turn prevents the phosphorylation and subsequent activation of interferon regulatory factor 3 (IRF3) invivogen.com. The activation of IRF3 is a pivotal step in the production of type-I interferons, which, while crucial for antiviral defense, can also drive damaging inflammation if not properly regulated nih.gov.

Furthermore, studies utilizing bone-marrow-derived macrophages (BMDMs) from mice have demonstrated that MRT 67307 effectively prevents the phosphorylation of IRF3, a direct downstream target of TBK1/IKKε. This highlights the compound's ability to engage its target and modulate signaling cascades in immune cells.

Beyond the innate immunity pathways, research in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for human multiple sclerosis, has revealed the influence of MRT 67307 on T-cell signaling. In this neuroinflammatory context, the compound was found to regulate T-cell activation and migration. Mechanistically, this was linked to the modulation of the AKT-mTORC1 signaling axis, a critical pathway for T-cell function. These findings suggest that the effects of MRT 67307 extend beyond the interferon pathway and can influence adaptive immune responses.

The table below summarizes the observed effects of MRT 67307 on kinase activity and pathway modulation in mouse tissues and cells.

Model System Tissue/Cell Type Target Kinase/Pathway Observed Effect
SARS-CoV-2 Infection ModelLung TissueTBK1/IKKε SignalingSuppression of signaling cascade
Bone-Marrow-Derived MacrophagesMacrophagesTBK1/IKKεPrevention of IRF3 phosphorylation
Experimental Autoimmune EncephalomyelitisT-cellsAKT-mTORC1 Signaling AxisModulation of T-cell activation and migration

Assessment of Biological Responses in Disease Models

The modulation of kinase pathways by this compound translates into significant biological responses in various mouse models of disease. These studies underscore the compound's potential as a pharmacological tool to dissect disease mechanisms and explore therapeutic strategies.

In the context of the murine model of SARS-CoV-2 infection, the inhibition of TBK1/IKKε signaling by MRT 67307 resulted in a marked attenuation of both cellular and molecular lung inflammation nih.gov. This was evidenced by a reduction in the infiltration of inflammatory cells into the lungs and a decrease in the expression of pro-inflammatory cytokines. These findings establish a critical role for TBK1/IKKε signaling in driving the hyper-inflammation seen in severe respiratory viral infections nih.gov. However, it was also noted that systemic inhibition of TBK1/IKKε could potentially increase the viral load in the brain in this specific mouse model nih.gov.

In the EAE mouse model of neuroinflammation, the administration of a small-molecule inhibitor of TBK1, such as MRT 67307, was shown to inhibit the induction of the disease. This was attributed to the compound's ability to regulate T-cell activation and impair the egress of effector T-cells from draining lymph nodes. The study highlighted a role for TBK1 in controlling the activation of AKT and its downstream kinase mTORC1, thereby influencing T-cell migration and the subsequent autoimmune response in the central nervous system.

These in vivo studies in non-human models have been crucial in validating the mechanistic insights gained from in vitro experiments and in demonstrating the physiological consequences of inhibiting specific kinase pathways with MRT 67307.

The following table provides a summary of the biological responses observed in mouse disease models following treatment with MRT 67307.

Disease Model Biological Response Key Findings
SARS-CoV-2 InfectionAttenuation of lung immunopathologyReduced cellular and molecular lung inflammation nih.gov.
Experimental Autoimmune Encephalomyelitis (EAE)Inhibition of neuroinflammationImpaired T-cell activation and migration, leading to amelioration of disease symptoms.

Future Research Directions and Unexplored Avenues for Mrt 67307 Dihydrochloride

Identification of Novel Off-Target Interactions and Their Biological Significance

While MRT 67307 is known to inhibit a specific set of kinases, its complete kinome-wide selectivity profile is not fully characterized. As with many kinase inhibitors built around common scaffolds like the 2,4-diaminopyrimidine (B92962) core, the potential for off-target binding exists. chemrxiv.org Early studies noted that MRT 67307 also inhibited MARK and NUAK isoforms with potencies comparable to its primary targets. axonmedchem.com

Future research must systematically identify these additional interactions. Large-scale screening platforms are crucial for this endeavor. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to measure the interaction of a compound against a large panel of kinases. miami.edu Data from such screens on MRT 67307, available through resources like the LINCS Data Portal, can reveal unanticipated binding partners. miami.edu Identifying these off-targets is the first step; subsequent biological validation is essential to determine if these interactions are significant at cellular concentrations and contribute to the compound's observed phenotype. This knowledge is critical for accurately interpreting experimental results and avoiding misattribution of biological effects to its primary targets.

Kinase FamilyKnown Primary Targets of MRT 67307
Salt-Inducible Kinase (SIK)SIK1, SIK2, SIK3
IKK-related KinaseTBK1, IKKε
Autophagy-related KinaseULK1, ULK2
MAP/microtubule affinity-regulating kinase (MARK)MARK1, MARK2, MARK3, MARK4
NUAK family SNF1-like kinase (NUAK)NUAK1

Comprehensive Systems-Level Analysis (e.g., Proteomics, Phosphoproteomics, Transcriptomics) of Compound Effects

To understand the full impact of MRT 67307 on cellular function, research must move beyond the analysis of a few linear pathways and embrace a systems-level perspective. Methodologies such as unbiased proteomics, phosphoproteomics, and transcriptomics can provide a global snapshot of the cellular changes induced by the compound.

Phosphoproteomic studies, for example, can uncover novel substrates of the kinases targeted by MRT 67307, thereby expanding our understanding of the signaling networks they regulate. Transcriptomic analysis of cells treated with MRT 67307 can reveal global changes in gene expression, potentially identifying entire cellular programs modulated by the compound. This approach has been used to show that MRT 67307 can dose-dependently down-regulate the expression of factors related to the NF-κB and Notch pathways in hepatocellular carcinoma cells. A comprehensive systems-level analysis would provide an unbiased view of all affected pathways, helping to build more complete and accurate models of the compound's mechanism of action.

Exploration of Synergistic or Antagonistic Effects with Other Modulators of Cellular Pathways

The multi-target nature of MRT 67307 makes it a candidate for combination studies, where it may exhibit synergistic or antagonistic effects with other therapeutic agents. By inhibiting key nodes in signaling networks, MRT 67307 could enhance the efficacy of drugs targeting parallel or downstream pathways. For instance, since the loss of the VHL tumor suppressor in clear cell renal cell carcinoma (ccRCC) creates a dependency on TBK1, inhibitors like MRT 67307 show preferential activity in VHL-deficient cells and may act cooperatively with HIF2α inhibitors. nih.gov

Future studies should systematically screen for synergistic combinations across various disease models. Exploring combinations with immunotherapy agents is a particularly promising avenue. Given TBK1's role in the innate immune response, modulating its activity with MRT 67307 could potentially enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. Investigating these interactions could lead to novel combination strategies for cancer or inflammatory diseases.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current research on MRT 67307 has primarily utilized conventional 2D cell culture models, such as macrophage cell lines and mouse embryonic fibroblasts, and some in vivo models, like a murine model of SARS-CoV-2 infection. medchemexpress.com While valuable, these models may not fully recapitulate the complex microenvironment of tissues.

The development and application of more advanced models are essential for deeper mechanistic insights. Three-dimensional (3D) organoids, for example, can better mimic the architecture and cellular heterogeneity of native tissues, providing a more physiologically relevant context to study the effects of MRT 67307. nih.govmdpi.com Patient-derived organoids could be used to investigate the compound's effects in a more personalized setting. Furthermore, the development of genetically engineered animal models, such as those with knock-in mutations rendering specific kinases resistant to MRT 67307, would be invaluable for definitively validating the on-target effects of the compound in vivo.

Elucidation of Structural-Activity Relationships for Enhanced Specificity and Potency as Research Tools

MRT 67307 belongs to a class of compounds based on an aminopyrimidine scaffold, which is known to bind the hinge region of many kinases. chemrxiv.org This promiscuity can be both an advantage and a liability. A key future direction is to use MRT 67307 as a chemical scaffold for the development of new analogs with improved properties.

Detailed structure-activity relationship (SAR) studies are needed to understand how specific chemical modifications affect the compound's binding affinity and selectivity for its various targets. By comparing the kinome profiles of MRT 67307 with related compounds like BX-912 and GSK8612, researchers can identify key structural motifs that confer selectivity for or against certain kinases. chemrxiv.org This knowledge can guide the rational design of second-generation inhibitors that are either more potent and selective for a single target (e.g., TBK1-specific) or are deliberately designed to inhibit a specific combination of kinases to achieve a desired biological outcome. Such next-generation tools would be instrumental in dissecting the specific functions of individual SIK, ULK, or TBK1/IKKε kinases.

Investigation of Long-Term Effects on Cellular Homeostasis and Adaptations

Most studies involving MRT 67307 have focused on its acute effects following short-term exposure. However, the long-term consequences of sustained inhibition of its target kinases are largely unknown. Cells often develop adaptive mechanisms to cope with chronic pathway inhibition, which can include the upregulation of compensatory signaling pathways or changes in protein expression.

Future research should investigate the cellular response to long-term MRT 67307 exposure. This could involve continuous culture of cell lines in the presence of the compound for extended periods, followed by systems-level analysis to identify adaptive changes in the proteome, phosphoproteome, and transcriptome. Understanding these adaptive responses is crucial, as they can lead to drug resistance and may reveal new insights into the robustness and plasticity of the signaling networks targeted by the compound.

Comparative Studies with Other Multi-Kinase or Specific Kinase Inhibitors for Pathway Dissection

MRT 67307 is one of several available compounds that inhibit TBK1/IKKε and other kinases. Direct, head-to-head comparisons with other inhibitors are essential for robust pathway dissection. For example, comparing the effects of MRT 67307 with its precursor BX795, which has a different off-target profile, can help distinguish effects due to TBK1/IKKε inhibition from those caused by off-target activities. invivogen.com

Q & A

Q. What are the primary kinase targets of MRT 67307 dihydrochloride, and how do their IC50 values compare under physiological ATP conditions?

this compound primarily inhibits IKKε (IC50 = 160 nM), TBK-1 (IC50 = 19 nM), ULK1 (IC50 = 45 nM), and ULK2 (IC50 = 38 nM) at 0.1 mM ATP in vitro . These values suggest higher potency against TBK-1 and ULKs compared to IKKε. Researchers should note that cellular ATP concentrations may influence inhibitor efficacy, necessitating dose optimization in cell-based assays.

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

The compound is soluble in DMSO (10 mM stock solution recommended) and stable for ≥2 years when stored at -20°C . Aliquot stock solutions to avoid freeze-thaw cycles, and use vehicle controls (e.g., 0.1% DMSO) to rule out solvent effects in cellular assays.

Q. What cellular processes are disrupted by this compound, and which markers can validate its activity?

MRT 67307 blocks autophagy by inhibiting ULK1/2, leading to accumulation of stalled autophagosomal structures (e.g., LC3-II puncta) . It also modulates CREB-dependent transcription by promoting CRTC3 dephosphorylation. Key markers include:

  • p62/SQSTM1 accumulation (autophagy inhibition)
  • Reduced phosphorylation of ULK1/2 substrates (e.g., ATG13)
  • Increased IL-10 production and suppressed proinflammatory cytokines in macrophages .

Advanced Research Questions

Q. How does this compound compare to other ULK inhibitors (e.g., MRT 68921) in terms of selectivity and potency?

While MRT 67307 inhibits ULK1/2 with IC50 values of 45 nM and 38 nM , MRT 68921 exhibits higher potency (IC50 = 1.1 nM for ULK1, 2.9 nM for ULK2) . However, MRT 67307 has broader kinase inhibition (e.g., IKKε, TBK-1, SIK isoforms), making it suitable for studies requiring multi-kinase modulation. For ULK-specific effects, MRT 68921 is preferred.

Q. What strategies mitigate off-target effects of this compound on SIK, MARK, and NUAK isoforms?

MRT 67307 inhibits SIK , MARK , and NUAK kinases with comparable potency to its primary targets . To isolate ULK/IκB kinase-related effects:

  • Use siRNA or CRISPR knockout models for ULK1/2 or TBK-1.
  • Combine with selective inhibitors (e.g., SIK inhibitor MRIA9) to dissect pathway contributions .
  • Perform kinase profiling assays to confirm target engagement in specific cell types.

Q. How can this compound be applied in studying crosstalk between autophagy and immune signaling?

The compound’s dual role in suppressing proinflammatory cytokines (e.g., TNF-α, IL-6) and enhancing IL-10 production via CREB activation makes it valuable for investigating immunometabolism . Experimental designs could include:

  • Co-treatment with TLR agonists (e.g., LPS) to model inflammation.
  • Analysis of autophagy-immune gene networks using RNA-seq or phosphoproteomics.

Methodological Considerations

  • Dosage Optimization : Start with 50–500 nM concentrations based on IC50 values and adjust for cell-type-specific ATP levels .
  • Validation Controls : Include ULK1/2-deficient cells and TBK-1 inhibitors (e.g., BX795) to confirm mechanism-specific effects.
  • Data Interpretation : Resolve contradictions in autophagy markers (e.g., LC3-II vs. p62) by combining immunoblotting with microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.